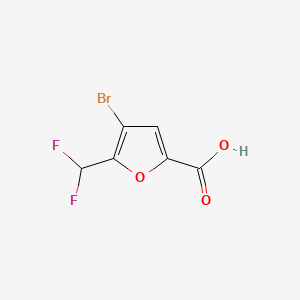
7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide is a heterocyclic compound that features a benzothiophene core substituted with a bromine atom at the 7th position, a methyl group at the 3rd position, and a sulfonamide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide typically involves the bromination of 3-methyl-1-benzothiophene followed by sulfonamide formation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The sulfonamide group can be introduced by reacting the brominated intermediate with sulfonamide reagents under appropriate conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions with boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Bromo-1-benzothiophene: Lacks the methyl and sulfonamide groups, making it less versatile in certain applications.
7-Bromo-2-methyl-1-benzothiophene: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Uniqueness: 7-Bromo-3-methyl-1-benzothiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing selective inhibitors or modulators .
Properties
Molecular Formula |
C9H8BrNO2S2 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
7-bromo-3-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H8BrNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
IKHNTIGSBAREQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)







![Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13451204.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone](/img/structure/B13451209.png)


